N-[2-(Benzylsulfanyl)ethyl]glycine
Description
N-[2-(Benzylsulfanyl)ethyl]glycine is a glycine derivative featuring a benzylsulfanyl ethyl group (-SCH₂C₆H₅) attached to the amino nitrogen.
Properties
CAS No. |
192123-62-9 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(2-benzylsulfanylethylamino)acetic acid |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)8-12-6-7-15-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14) |
InChI Key |
VJOGNPYLUIIEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview (Based on Patent CN1477095A and CN1202076C)
- Reactants: Benzyl chloride and glycine ethyl ester.
- Catalyst: Mixture of pyridine and xylidene(s) in weight ratios ranging from 1:1 to 5:1.
- Solvent: Aromatic hydrocarbons such as toluene, o-xylene, p-xylene, or m-xylene.
- Additives: Anhydrous sodium sulfate (30–150% by weight relative to benzyl chloride) to aid reaction.
- Reaction Conditions: Temperature between 110–140 °C, reaction time 6–12 hours.
- Post-Reaction Processing: Filtration to remove solids, distillation at 105–115 °C to remove substrates, followed by rectification at 142–143 °C under reduced pressure (10 mmHg) to purify the product.
- Yield and Purity: Product content exceeds 97%, with high yield and low cost due to simplified steps.
| Parameter | Range/Value |
|---|---|
| Benzyl chloride : Glycine ethyl ester | 1 : 1.5 to 3 |
| Catalyst (pyridine:xylidene) ratio | 1:1 to 5:1 |
| Catalyst amount (% of benzyl chloride) | 5–10% |
| Solvent load (times glycine ester) | 4–10 times |
| Sodium sulfate (% of benzyl chloride) | 30–150% |
| Reaction temperature (°C) | 110–140 |
| Reaction time (hours) | 6–12 |
| Distillation temperature (°C) | 105–115 |
| Rectification temperature (°C) | 142–143 |
| Rectification pressure (mmHg) | 10 |
This method is industrially viable due to its simplicity, cost-effectiveness, and high purity of the product.
Introduction of the Benzylsulfanyl Group
To prepare this compound, the benzylsulfanyl moiety can be introduced via nucleophilic substitution or alkylation reactions involving thiol or sulfide intermediates.
Typical Approach:
- Starting Material: Glycine or glycine ester derivatives.
- Reagent: Benzyl mercaptan (benzyl thiol) or benzylsulfanyl chloride.
- Reaction Type: Nucleophilic substitution or alkylation on a suitable ethylglycine intermediate bearing a leaving group (e.g., halide).
- Catalysts and Bases: Organic bases such as triethylamine or pyridine to neutralize acid byproducts.
- Solvents: Polar aprotic solvents like acetonitrile or aromatic solvents such as toluene.
- Temperature: Mild to moderate heating (room temperature to 60 °C) to promote substitution without side reactions.
This approach is supported by analogous syntheses of N-substituted glycine derivatives where alkylation with benzyl halides or sulfonyl halides is performed under mild conditions with bases and catalysts.
Alternative Synthetic Routes and Catalysis
Phase Transfer Catalysis (PTC)
- Alkylation of glycine derivatives using benzyl halides under PTC conditions has been reported to improve yields and selectivity.
- Typical catalysts include tetrabutylammonium bromide.
- Reactions are conducted in biphasic systems (aqueous base and organic solvent) at low temperatures (around 5 °C).
- This method allows for efficient alkylation with controlled reaction times (30–60 minutes) and good yields (47–70% for related amino esters).
Purification and Characterization
- After synthesis, purification typically involves filtration, distillation, and recrystallization.
- Distillation under reduced pressure is used to remove unreacted substrates and isolate the product.
- Purity is confirmed by chromatographic methods and spectroscopic analysis (NMR, IR, MS).
- Product yields are generally high (>95%) with purity exceeding 97% in optimized processes.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Notes |
|---|---|---|
| Alkylation of glycine ester | Benzyl chloride + glycine ethyl ester | Catalyst: pyridine/xylidene mixture |
| Catalyst ratio | Pyridine:xylidene = 1–5 : 1 | 5–10% catalyst relative to benzyl chloride |
| Solvent | Toluene or xylene isomers | 4–10 times solvent relative to glycine ester |
| Additive | Anhydrous sodium sulfate (30–150% w/w benzyl chloride) | Enhances reaction efficiency |
| Reaction temperature | 110–140 °C | 6–12 hours |
| Post-reaction purification | Filtration, distillation (105–115 °C), rectification (142–143 °C, 10 mmHg) | Product purity >97% |
| Introduction of sulfanyl group | Alkylation with benzyl mercaptan or benzylsulfanyl chloride | Base: triethylamine or pyridine; solvent: acetonitrile or toluene; temp: RT–60 °C |
| Alternative catalysis | Phase transfer catalysis with tetrabutylammonium bromide | Biphasic system, low temp (5 °C) |
Research Findings and Industrial Relevance
- The described methods provide a scalable, cost-effective route to N-substituted glycine derivatives, including this compound.
- Use of mixed catalysts and controlled reaction conditions minimizes side reactions and impurities.
- The addition of anhydrous sodium sulfate improves reaction yield by removing water formed during the reaction.
- Distillation and rectification under reduced pressure ensure high purity suitable for pharmaceutical or biochemical applications.
- Phase transfer catalysis offers an alternative for milder conditions and shorter reaction times.
- These methods avoid hazardous reagents and complex purification steps, enhancing industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N-[2-(Benzylsulfanyl)ethyl]glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]glycine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes and proteins, potentially modifying their activity. The glycine backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfur-Containing Glycine Derivatives
(a) N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine
- Structure: Contains a sulfonamide (-SO₂NH-) group and a nitro (-NO₂) substituent on the phenyl ring.
- Key Differences: The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) in N-[2-(Benzylsulfanyl)ethyl]glycine.
(b) 2-(Benzylsulfanyl)-7H-purin-6-one
- Structure : A purine derivative with a benzylsulfanyl substituent at position 2.
- Key Differences : The purine ring system confers aromaticity and planar geometry, contrasting with the flexible glycine backbone. This compound exhibits stability in hydrazone form, suggesting applications in heterocyclic chemistry .
(c) N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Substituted Benzyl Glycine Analogs
(a) N-Benzylglycine
- Structure : Simplest analog with a benzyl (-CH₂C₆H₅) group attached to glycine.
- Melting point: 232°C (dec.), indicating high thermal stability .
(b) 2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
- Structure : Contains a sulfonamide group linked to a bromophenyl ring and a furan substituent.
- The furan group adds π-electron density, influencing electronic properties .
Pharmacologically Relevant Analogs
(a) Betiatide (S-Benzoylmercaptoacetyltriglycine)
- Structure : A tripeptide with a benzoylthio (-SCOC₆H₅) group.
- Key Differences : The thioester linkage is hydrolytically unstable compared to the thioether in this compound. Used in radiopharmaceuticals for renal imaging .
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine
Comparative Data Table
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